1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally related to other fluoroquinolones and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Piperazine Substitution: Attachment of the 4-ethyl-piperazin-1-yl group.
Fluorination: Introduction of the fluorine atom at the 6-position.
Methoxylation: Addition of the methoxy group at the 8-position.
Oxidation: Formation of the 4-oxo group.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored for potential therapeutic uses, particularly in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group at the 8-position and the cyclopropyl group at the 1-position contribute to its enhanced antibacterial activity and stability.
Properties
CAS No. |
182868-63-9 |
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Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-22-6-8-23(9-7-22)17-15(21)10-13-16(19(17)28-2)24(12-4-5-12)11-14(18(13)25)20(26)27/h10-12H,3-9H2,1-2H3,(H,26,27) |
InChI Key |
RPOIMOQCZMUAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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